molecular formula C13H12N4OS B12494174 8-[(2,4-dimethylphenyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one

8-[(2,4-dimethylphenyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one

Cat. No.: B12494174
M. Wt: 272.33 g/mol
InChI Key: YZYJFQXKQSIALD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[(2,4-dimethylphenyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is a heterocyclic compound that features a triazolopyrazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(2,4-dimethylphenyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one typically involves the following steps:

    Formation of the Triazolopyrazine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Sulfanyl Group: The 2,4-dimethylphenylsulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable sulfanyl precursor reacts with the triazolopyrazine core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-[(2,4-dimethylphenyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazolopyrazine core can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced triazolopyrazine derivatives, and various substituted analogs.

Scientific Research Applications

8-[(2,4-dimethylphenyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.

    Materials Science: The compound’s unique structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with various biological molecules and pathways.

Mechanism of Action

The mechanism of action of 8-[(2,4-dimethylphenyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific sulfanyl substitution, which imparts distinct chemical and biological properties compared to other triazolopyrazine derivatives.

Properties

Molecular Formula

C13H12N4OS

Molecular Weight

272.33 g/mol

IUPAC Name

8-(2,4-dimethylphenyl)sulfanyl-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one

InChI

InChI=1S/C13H12N4OS/c1-8-3-4-10(9(2)7-8)19-12-11-15-16-13(18)17(11)6-5-14-12/h3-7H,1-2H3,(H,16,18)

InChI Key

YZYJFQXKQSIALD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)SC2=NC=CN3C2=NNC3=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.